molecular formula C26H21ClN2O4 B290544 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide

4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide

Cat. No. B290544
M. Wt: 460.9 g/mol
InChI Key: NZBRBKCGPPYXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide, also known as MLN8237, is a small molecule inhibitor of Aurora kinase A. Aurora kinases are a family of serine/threonine kinases that play a crucial role in regulating cell division and mitosis. The overexpression of Aurora kinase A has been linked to various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide selectively inhibits Aurora kinase A, which is overexpressed in many types of cancer. Aurora kinase A plays a critical role in regulating cell division and mitosis, and its overexpression can lead to abnormal cell division and tumor growth. By inhibiting Aurora kinase A, 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of Aurora kinase A by 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide has several biochemical and physiological effects. It disrupts the formation of the mitotic spindle, leading to abnormal cell division and cell death. It also inhibits the phosphorylation of histone H3, which is a marker of mitotic progression. In addition, 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide has been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of cellular components and can promote cell death.

Advantages and Limitations for Lab Experiments

4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high degree of selectivity for Aurora kinase A, which reduces off-target effects. It has also been extensively studied in preclinical and clinical settings, making it a well-characterized compound for cancer research.
However, there are also limitations to using 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide in lab experiments. It has a short half-life and low solubility, which can make it difficult to administer and study. It also has potential side effects, such as neutropenia and thrombocytopenia, which can affect the health of experimental animals.

Future Directions

There are several future directions for the study of 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide. One area of research is the combination of 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide. In addition, the development of more potent and selective Aurora kinase A inhibitors is an ongoing area of research. Finally, the study of 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide in the context of cancer stem cells and tumor microenvironment is an emerging area of research that holds promise for the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyaniline to form 4-chloro-3-nitro-N-(4-methoxyphenyl)benzamide. This compound is then reduced to 4-chloro-3-amino-N-(4-methoxyphenyl)benzamide using palladium on carbon as a catalyst. The final step involves the reaction of 4-chloro-3-amino-N-(4-methoxyphenyl)benzamide with 2-naphthalen-2-yloxyacetyl chloride to form 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide.

Scientific Research Applications

4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, including breast, lung, colon, and pancreatic cancer cells. In clinical trials, 4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide has demonstrated promising results in patients with relapsed or refractory solid tumors, particularly in patients with neuroendocrine tumors and small cell lung cancer.

properties

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide

InChI

InChI=1S/C26H21ClN2O4/c1-32-21-11-8-20(9-12-21)28-26(31)19-7-13-23(27)24(15-19)29-25(30)16-33-22-10-6-17-4-2-3-5-18(17)14-22/h2-15H,16H2,1H3,(H,28,31)(H,29,30)

InChI Key

NZBRBKCGPPYXPW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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